molecular formula C17H20N+ B11625819 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium

1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium

Cat. No.: B11625819
M. Wt: 238.35 g/mol
InChI Key: WPOKQAYNGSQLFE-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium is a synthetic organic compound that belongs to the class of piperidinium derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium typically involves the reaction of piperidine with propargyl bromide and phenylacetylene under specific conditions. The reaction may require a base such as potassium carbonate and a solvent like acetonitrile. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenylprop-2-yn-1-yl)piperidine
  • 1-(Prop-2-yn-1-yl)piperidine
  • Phenylacetylene derivatives

Uniqueness

1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its dual propargyl groups and piperidinium core make it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N+

Molecular Weight

238.35 g/mol

IUPAC Name

1-(3-phenylprop-2-ynyl)-1-prop-2-ynylpiperidin-1-ium

InChI

InChI=1S/C17H20N/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17/h1,3,5-6,10-11H,4,7-8,13-16H2/q+1

InChI Key

WPOKQAYNGSQLFE-UHFFFAOYSA-N

Canonical SMILES

C#CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2

Origin of Product

United States

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